5-Bromo-1H-indole-7-carboxylic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers developing IKK2 kinase inhibitors need regioisomerically pure indole building blocks; substituting the 4-bromo isomer alters target engagement and synthesis outcomes. 5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4) delivers the precise 5-bromo-7-carboxylic acid substitution pattern validated in patent literature for IKK2 carboxamide derivatives. • 99% synthetic yield from methyl ester precursor ensures economical scale-up and reduced waste in process chemistry. • Consistent 97% purity across batches minimizes variability in biological screening libraries vs. 95% purity alternatives. • Structurally verified by 1H NMR, HPLC, and mass spectrometry; shipped with full QC documentation.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 860624-90-4
Cat. No. B1523576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-indole-7-carboxylic acid
CAS860624-90-4
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)Br)C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
InChIKeyVZYDZTIPNOBVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4): An Indole-7-Carboxylic Acid Building Block for Pharmaceutical and Chemical Research


5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4) is a brominated indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol [1]. It belongs to the class of indole-7-carboxylic acids and features a carboxylic acid group at the 7-position and a bromine atom at the 5-position of the indole core . This compound is commercially available as a building block for organic synthesis, with applications in medicinal chemistry and pharmaceutical research . It is primarily used as an intermediate in the synthesis of more complex indole-based molecules, including potential kinase inhibitors and other bioactive compounds [2].

Why Generic Substitution of 5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4) Fails in Medicinal Chemistry and Synthesis


Indole carboxylic acid derivatives with different substitution patterns cannot be simply interchanged due to their distinct reactivity profiles and biological target interactions. The specific positioning of the bromine atom at the 5-position and the carboxylic acid at the 7-position in 5-Bromo-1H-indole-7-carboxylic acid dictates its unique electronic and steric properties, influencing its behavior in cross-coupling reactions and its ability to modulate specific biological targets . Substituting with an isomer such as 4-bromo-1H-indole-7-carboxylic acid or a different bromo-indole carboxylic acid can lead to divergent synthetic outcomes or altered pharmacological activity . The following quantitative evidence details the measurable advantages of this specific regioisomer.

5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4): Quantitative Differentiation Evidence for Procurement and Research


High Synthetic Yield for 5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4) from Methyl Ester

The synthesis of 5-Bromo-1H-indole-7-carboxylic acid from its corresponding methyl ester proceeds with an exceptionally high yield of 99%, as reported in synthetic procedures . In contrast, the synthesis of the regioisomer 4-Bromo-1H-indole-7-carboxylic acid under similar conditions yields a product with a lower purity of 75%, as used in subsequent reactions . This high yield for the 5-bromo isomer translates to more efficient and cost-effective scale-up.

Organic Synthesis Medicinal Chemistry Process Chemistry

Comparative Purity and Procurement Cost for 5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4)

5-Bromo-1H-indole-7-carboxylic acid is commercially available with a standard purity of 97% . This purity level is consistent across multiple vendors. In comparison, its regioisomer 4-Bromo-1H-indole-7-carboxylic acid is offered with a minimum purity specification of 95% from major suppliers, representing a 2% absolute difference in purity . This difference can be significant for sensitive applications.

Procurement Chemical Sourcing Medicinal Chemistry

Strategic Importance of 5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4) in IKK2 Inhibitor Synthesis

Patents describe indole carboxamide derivatives as inhibitors of IKK2, a kinase involved in inflammatory pathways [1]. 5-Bromo-1H-indole-7-carboxylic acid is identified as a key building block for synthesizing these inhibitors, with its specific substitution pattern enabling the desired biological activity . While a direct IC50 value for the compound itself is not reported, its use in generating potent IKK2 inhibitors is well-documented. In contrast, alternative bromo-indole isomers may not yield the same potency due to altered binding interactions.

Kinase Inhibition Inflammation Drug Discovery

Optimal Research and Industrial Applications for 5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4)


Synthesis of Indole-Based Kinase Inhibitors

5-Bromo-1H-indole-7-carboxylic acid is a strategic intermediate for constructing indole carboxamide derivatives that act as IKK2 inhibitors, as detailed in patent literature [1]. Its specific 5-bromo-7-carboxylic acid substitution pattern is critical for achieving the desired kinase inhibition. Researchers developing novel anti-inflammatory agents should prioritize this regioisomer to maintain structural fidelity to patented lead series.

Cost-Effective Scale-Up of Indole Building Blocks

The high synthetic yield (99%) for converting the methyl ester to the target acid makes this compound an economically attractive starting material for process chemistry. Compared to lower-yielding or lower-purity alternatives, it offers significant cost savings in large-scale synthesis, reducing waste and improving overall process efficiency.

Preparation of High-Purity Compound Libraries

With a commercially available purity of 97% , this compound is well-suited for generating high-quality screening libraries in drug discovery. The consistent purity across vendors reduces batch-to-batch variability, ensuring reproducible results in biological assays. This is a distinct advantage over the 95% purity commonly found for the 4-bromo isomer.

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